molecular formula C22H24ClN3O4 B2641947 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034300-17-7

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2641947
CAS No.: 2034300-17-7
M. Wt: 429.9
InChI Key: HNARODIUSQJASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted with a 2,5-dimethoxyphenyl group at position 3 and a 3-(3-chlorophenyl)-3-hydroxypropyl carboxamide side chain.

Synthesis of such compounds typically involves coupling pyrazole carboxylic acids with amine derivatives using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as exemplified in the preparation of structurally related pyrazole carboxamides . The hydroxypropyl and dimethoxyphenyl substituents in the target compound suggest enhanced hydrogen-bonding capacity and altered lipophilicity compared to simpler analogs.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-26-19(13-18(25-26)17-12-16(29-2)7-8-21(17)30-3)22(28)24-10-9-20(27)14-5-4-6-15(23)11-14/h4-8,11-13,20,27H,9-10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNARODIUSQJASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN2O4
  • Molecular Weight : 376.84 g/mol
  • InChI Key : A unique identifier for chemical substances.

The compound features a pyrazole core, which is known for its ability to interact with various biological targets, making it a focal point for drug development.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in reducing inflammation in various models:

  • Carrageenan-induced edema model : Studies demonstrated that certain pyrazole derivatives can inhibit edema significantly, with some compounds showing up to 78% inhibition compared to standard drugs like ibuprofen .
  • Cytokine Inhibition : Compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by 61-93% at concentrations as low as 10 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have exhibited activity against various bacterial strains:

  • Testing against Mycobacterium tuberculosis : Certain derivatives were evaluated for their efficacy against MTB strains, yielding inhibition rates comparable to established antimicrobials like rifampicin .
  • Broad-spectrum activity : The antimicrobial properties extend to both Gram-positive and Gram-negative bacteria, highlighting the versatility of pyrazole compounds in combating infections .

Analgesic Effects

In addition to anti-inflammatory properties, some studies suggest that pyrazole derivatives may possess analgesic effects. For example:

  • Pain models : In animal models of pain, compounds similar to this compound have shown significant pain relief comparable to traditional analgesics .

The biological activities of pyrazole derivatives can be attributed to their ability to modulate various biochemical pathways:

  • Cyclooxygenase (COX) Inhibition : Many pyrazole compounds act as COX inhibitors, reducing the synthesis of prostaglandins involved in inflammation and pain.
  • Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings and Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 78% inhibition) in carrageenan-induced edema models .
Burguete et al. (2020)Evaluated anti-tubercular properties against MTB strains; certain derivatives showed over 90% inhibition compared to standard treatments .
Recent Review (2022)Highlighted the synthesis of new pyrazole compounds with dual COX/sEH inhibitory activities showing superior anti-inflammatory effects compared to celecoxib .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF71.88 ± 0.11
Compound BA3754.2
Compound CHepG20.39 ± 0.06

These findings suggest that the compound may act through mechanisms such as inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Properties

The pyrazole scaffold is also known for its anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation by modulating pathways involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

Study 1: Antitumor Activity

A study by Wei et al. focused on ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, revealing significant antitumor activity against A549 lung cancer cells with an IC50 value of 26 µM .

Study 2: Cytotoxicity Assessment

Research conducted by Huang et al. evaluated N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives, finding one compound with an IC50 value of 0.98 ± 0.06 µM against CDK2 . This indicates a strong potential for these compounds in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrazole carboxamide derivatives share structural similarities with the target compound but differ in substituent patterns, which critically influence their physicochemical and biological properties:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Biological Activity
3a 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) Not reported
3b 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide C₂₁H₁₄Cl₂N₆O 171–172 68 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) Not reported
3d 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₄ClFN₆O 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) Not reported
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Trifluoromethyl at pyrazole C5, 3-chlorophenyl carboxamide C₁₂H₉ClF₃N₃O - - - Not reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Dichlorophenyl, pyridylmethyl carboxamide C₂₂H₁₅Cl₃N₄O - - - IC₅₀ = 0.139 nM (CB1 receptor antagonist)
Key Observations:

Hydroxypropyl Side Chain: Unique to the target compound, this group introduces a secondary alcohol, enabling hydrogen bonding with biological targets, a feature absent in analogs like 3a–3d .

Synthetic Yields and Purification: Yields for analogs 3a–3d range from 62% to 71%, with purification via recrystallization or flash chromatography .

Biological Activity: The cannabinoid CB1 receptor antagonist from demonstrates nanomolar potency (IC₅₀ = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl substituents . The target compound’s dimethoxyphenyl and hydroxypropyl groups may modulate receptor affinity differently, though specific activity data are unavailable.

Spectral and Analytical Data Trends

  • ¹H-NMR Shifts : Aromatic protons in analogs 3a–3d resonate between δ 7.21–7.63 ppm, while the target compound’s dimethoxyphenyl group would likely show deshielded protons near δ 6.8–7.5 ppm. The hydroxypropyl proton is expected at δ 1.5–2.5 ppm (CH₂) and δ 4.5–5.0 ppm (OH) .
  • Mass Spectrometry : Analogs in show [M+H]+ peaks between 403.1–437.1 m/z, while the target compound’s larger molecular weight (due to hydroxypropyl and dimethoxyphenyl groups) may result in a higher m/z value.

Q & A

Q. Advanced Research Focus

  • Docking workflow : Use software like AutoDock Vina to model interactions between the compound’s pyrazole-carboxamide core and target proteins (e.g., kinases, GPCRs). The 3-chlorophenyl and dimethoxyphenyl groups may engage in hydrophobic and π-π stacking interactions, as seen in studies of pyrazole derivatives targeting cannabinoid receptors .
  • Validation strategies :
    • In vitro binding assays : Compare docking scores with experimental IC₅₀ values using radioligand displacement assays.
    • Mutagenesis studies : Validate predicted binding residues (e.g., serine or tyrosine in active sites) via site-directed mutagenesis .

What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 metabolism), and plasma protein binding. For instance, the hydroxypropyl group may undergo glucuronidation, reducing in vivo activity .
  • Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites. Analogous pyrazole carboxamides show altered activity due to hydroxylation of aromatic rings .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue penetration barriers .

What are the optimal reaction conditions for introducing substituents to the pyrazole core without compromising the carboxamide group’s integrity?

Q. Advanced Research Focus

  • Electrophilic substitution : Use mild nitration (HNO₃/AcOH at 0–5°C) or halogenation (NBS in CCl₄) to modify the 2,5-dimethoxyphenyl moiety. The carboxamide group’s stability under these conditions is confirmed by FT-IR monitoring of the carbonyl stretch (1700–1650 cm⁻¹) .
  • Protection-deprotection : Temporarily protect the carboxamide as a tert-butyl ester during alkylation steps. For example, TFA-mediated deprotection post-alkylation preserves functionality, as shown in ’s synthesis of methoxy-substituted oxazoles .

How can computational methods like quantum chemical calculations be integrated into optimizing the compound’s synthetic pathway?

Q. Advanced Research Focus

  • Reaction mechanism modeling : Employ density functional theory (DFT) to simulate transition states and identify rate-limiting steps. For instance, calculate activation energies for cyclocondensation steps to optimize catalyst selection (e.g., p-TsOH vs. H₂SO₄) .
  • Solvent effect analysis : Use COSMO-RS simulations to predict solvent polarity impacts on reaction yields. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics, as validated in ’s alkylation protocols .
  • Machine learning (ML) : Train ML models on historical reaction data to predict optimal conditions for novel pyrazole derivatives, aligning with ICReDD’s feedback-driven design principles .

What methodologies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?

Q. Advanced Research Focus

  • HPLC-MS monitoring : Track byproducts in real-time using reverse-phase HPLC with mass spectrometry. For example, dimerization byproducts (e.g., from Michael addition side reactions) can be minimized by controlling reaction stoichiometry .
  • Byproduct characterization : Isolate impurities via preparative TLC and elucidate structures via ¹H/¹³C NMR. ’s structural analysis of pyrazole intermediates demonstrates the utility of NOESY for confirming regiochemistry .
  • Process intensification : Use flow chemistry to reduce residence times and suppress side reactions, as demonstrated in continuous-flow syntheses of thermally labile pyrazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.